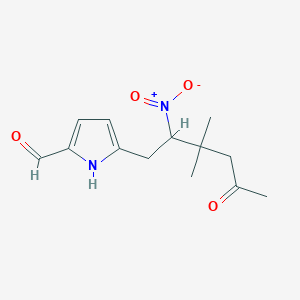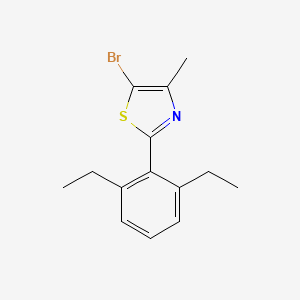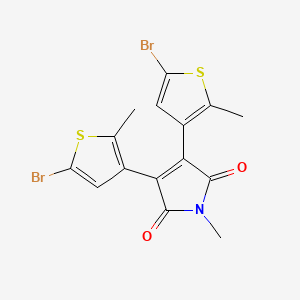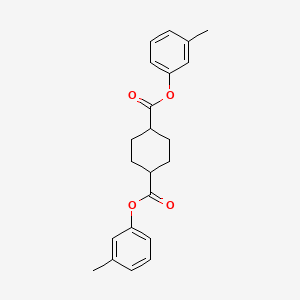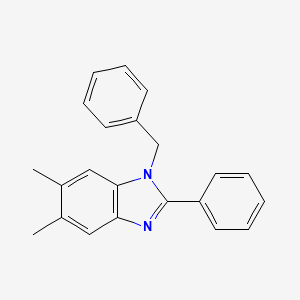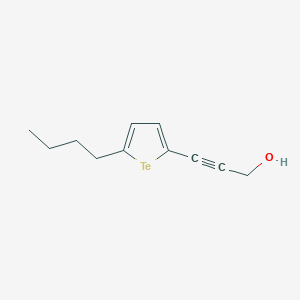![molecular formula C15H24O2 B14198337 [2-(1-Butoxypropoxy)ethyl]benzene CAS No. 923035-48-7](/img/structure/B14198337.png)
[2-(1-Butoxypropoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-Butoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, where the benzene ring is substituted with a 2-(1-butoxypropoxy)ethyl group
Vorbereitungsmethoden
The synthesis of [2-(1-Butoxypropoxy)ethyl]benzene typically involves the reaction of benzene with 2-(1-butoxypropoxy)ethyl chloride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
[2-(1-Butoxypropoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
[2-(1-Butoxypropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: Used as a solvent or additive in various industrial processes.
Wirkmechanismus
The mechanism of action of [2-(1-Butoxypropoxy)ethyl]benzene involves its interaction with cellular membranes. The compound can insert itself into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(1-Butoxypropoxy)ethyl]benzene include:
[2-(1-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of a butoxy group.
[2-(1-Ethoxypropoxy)ethyl]benzene: Contains an ethoxy group, leading to different chemical properties.
[2-(1-Propoxypropoxy)ethyl]benzene: Has a propoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
923035-48-7 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-(1-butoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-3-5-12-16-15(4-2)17-13-11-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChI-Schlüssel |
LKLLIGHNMYIFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CC)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


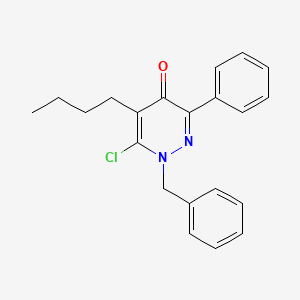
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
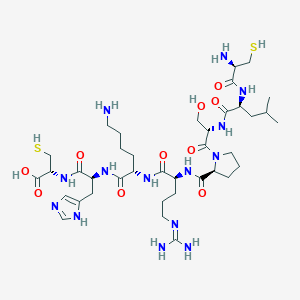
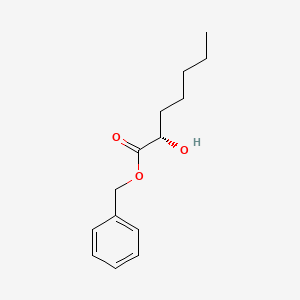
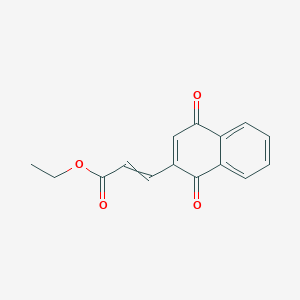

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
